Sulfometuron Methyl's Slow-Binding ALS/AHAS Inhibition Kinetics
Sulfometuron methyl exhibits slow-binding inhibition kinetics against acetolactate synthase (ALS) isozyme II from Salmonella typhimurium, a model system for evaluating this herbicide target. This is a mechanistically important feature differentiating it from herbicides that act through simple, rapidly reversible inhibition. The reported initial inhibition constant (Ki) is 660 +/- 60 nM, which tightens to a final, steady-state Ki of 65 +/- 25 nM [1]. This time-dependent increase in inhibitory potency is characteristic of sulfometuron methyl and contributes to its high efficacy.
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Initial Ki = 660 +/- 60 nM; Final Ki = 65 +/- 25 nM [1] |
| Comparator Or Baseline | No direct comparator data in this study; however, the 'slow-binding' mechanism itself distinguishes it from many other sulfonylureas that may not exhibit this pronounced time-dependent behavior. |
| Quantified Difference | Time-dependent increase in potency by a factor of approximately 10x (from initial Ki to final Ki). |
| Conditions | In vitro enzyme assay using purified ALS isozyme II from S. typhimurium [1]. |
Why This Matters
The slow-binding mechanism underpins its high potency and efficacy at low application rates, a key factor for cost-effective and environmentally conscious procurement.
- [1] LaRossa, R. A., & Schloss, J. V. (1984). The sulfonylurea herbicide sulfometuron methyl is an extremely potent and selective inhibitor of acetolactate synthase in Salmonella typhimurium. Journal of Biological Chemistry, 259(14), 8753-8757. View Source
